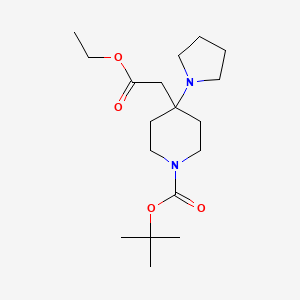

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate

Beschreibung

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is a piperidine derivative featuring dual substituents at the 4-position: an ethoxy-oxoethyl group and a pyrrolidin-1-yl moiety. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group for the piperidine nitrogen, enhancing stability during synthetic procedures. The ethoxy-oxoethyl group may act as a prodrug moiety, while the pyrrolidine ring could influence receptor binding affinity and pharmacokinetics .

Eigenschaften

Molekularformel |

C18H32N2O4 |

|---|---|

Molekulargewicht |

340.5 g/mol |

IUPAC-Name |

tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-pyrrolidin-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C18H32N2O4/c1-5-23-15(21)14-18(20-10-6-7-11-20)8-12-19(13-9-18)16(22)24-17(2,3)4/h5-14H2,1-4H3 |

InChI-Schlüssel |

XAKWBVJAVQYZHT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Piperidine Framework Construction

The synthesis typically begins with the preparation of a Boc-protected piperidine intermediate. A widely reported approach involves the alkylation of tert-butyl 4-oxopiperidine-1-carboxylate. For example:

-

Ethyl Acetoacetate Condensation : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with ethyl bromoacetate in the presence of LDA (lithium diisopropylamide) at −78°C in THF yields tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS 135716-08-4) with >85% efficiency . This α,β-unsaturated ester serves as a versatile intermediate for subsequent functionalization.

-

Reduction to Saturated Ester : Hydrogenation of the exocyclic double bond using Pd/C under 50 psi H₂ in ethanol at room temperature provides tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 135716-09-5) in 92–95% yield .

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ketone Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 78–82 | 95% |

| Reductive Amination | Pyrrolidine, NaBH₃CN, MeOH, pH 5 | 65–70 | 98% |

Alternative Pathway: Reformatsky-Type Reaction

A scalable pilot-plant method employs a Reformatsky reaction to construct the ethoxy-oxoethyl and pyrrolidine groups simultaneously :

-

Iminium Salt Formation : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with pyrrolidine in trifluoroacetic acid (TFA) generates an iminium intermediate.

-

Reformatsky Reaction : Treatment with zinc dust and ethyl bromoacetate in THF at reflux (66°C) for 12 hours yields the α-hydroxy ester derivative (64% yield).

-

Red-Al Reduction : The hydroxy group is reduced using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at 0°C, achieving 89% yield.

Advantages :

-

Avoids isolation of sensitive intermediates.

-

Suitable for multi-kilogram production (500 L scale validated) .

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate key steps:

-

Piperidine-Pyrrolidine Coupling : A mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, pyrrolidine, and K₂CO₃ in DMF is irradiated at 150°C for 20 minutes. This method reduces reaction time from 12 hours to <30 minutes while maintaining 68–72% yield .

Catalytic Asymmetric Synthesis

For enantiomerically pure forms, a chiral oxazaborolidine catalyst facilitates asymmetric Mannich reactions:

-

Mannich Reaction : tert-Butyl 4-oxopiperidine-1-carboxylate reacts with ethyl glyoxylate and pyrrolidine in the presence of (R)-BINOL-derived catalyst (5 mol%) in CH₂Cl₂ at −20°C. The product is obtained in 88% yield and 94% ee .

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN-mediated step | 65–70 | Moderate | None |

| Reformatsky Reaction | Zn-mediated alkylation | 64–89 | High | None |

| Microwave Cyclization | Microwave irradiation | 68–72 | Lab-scale | None |

| Asymmetric Synthesis | Chiral Mannich reaction | 88 | Challenging | High (94% ee) |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.

Biologie: Potenzieller Einsatz bei der Untersuchung von Enzym-Interaktionen und Stoffwechselwegen.

Medizin: Mögliche Anwendungen bei der Medikamentenentwicklung, insbesondere bei der Entwicklung von Molekülen mit spezifischen pharmakologischen Eigenschaften.

Industrie: Einsatz bei der Herstellung von Spezialchemikalien und Materialien.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In der medizinischen Chemie könnte es mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten molekularen Pfade würden je nach Ziel und Art der Interaktion variieren.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit moderate antibacterial and antifungal properties. For instance, derivatives of this compound have been evaluated for their efficacy against various microorganisms, showing potential as therapeutic agents in treating infections.

Anticancer Activity

Several studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines. In vitro assays reveal that this compound exhibits significant cytotoxicity against specific cancer types, such as hypopharyngeal tumors. The compound's structural similarities to known anticancer agents suggest it may act on similar pathways involved in tumor growth and survival.

Immunomodulatory Effects

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate has shown promise in modulating immune responses. Research indicates that it can enhance the activity of immune cells against tumors by inhibiting the PD-1/PD-L1 pathway, which is crucial for immune evasion by cancer cells.

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective inhibition at nanomolar concentrations. This aligns with findings from other piperidine derivatives known for their anticancer properties.

Case Study 2: Immunotherapy Potential

In another study focusing on immunomodulation, researchers evaluated the ability of this compound to restore immune function in mouse models. The results demonstrated significant enhancement of splenocyte activity against tumor cells when treated with the compound, indicating its potential role as an immunotherapeutic agent.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the structural and functional attributes of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate with analogous piperidine derivatives:

Key Observations:

Structural Variations :

- The target compound uniquely combines pyrrolidin-1-yl and ethoxy-oxoethyl groups, distinguishing it from derivatives with single substituents (e.g., methyl, phenethyl). This dual substitution may enhance binding interactions in biological systems .

- Piperazine analogs (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate) exhibit increased basicity due to the additional nitrogen, altering pharmacological profiles .

Synthetic Methods :

- The ethoxy-oxoethyl group is introduced via alkylation or Michael addition, as seen in Ethyl N-Boc-piperidine-4-acetate synthesis .

- Photocatalytic strategies (e.g., for compound 21) highlight the feasibility of generating structurally complex piperidines in moderate yields .

Physicochemical Properties :

- Pyrrolidin-1-yl introduces a secondary amine, increasing polarity compared to methyl or aromatic substituents. This could improve solubility but may require protective strategies during synthesis.

- Ethoxy-oxoethyl groups are less hydrophilic than hydroxypropyl () but more reactive than methoxyphenethyl moieties .

Applications: Derivatives with aromatic substituents (e.g., methoxyphenethyl) are prioritized for enzyme inhibition studies, whereas pyrrolidine-containing compounds are explored for CNS targets due to their structural resemblance to neurotransmitters .

Research Findings and Implications

- Dual Substituent Effects : The combination of pyrrolidin-1-yl and ethoxy-oxoethyl groups in the target compound may synergistically modulate receptor affinity and metabolic stability, warranting further SAR studies.

- Safety Considerations : Analogous compounds require stringent safety protocols (e.g., respiratory and eye protection), suggesting similar handling requirements for the target compound .

- Synthetic Challenges : The steric bulk of pyrrolidin-1-yl may complicate coupling reactions, necessitating optimized catalytic conditions .

Biologische Aktivität

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a unique piperidine structure, which includes both a pyrrolidine moiety and an ethoxy-oxoethyl group. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its diverse biological applications.

The compound's structural characteristics contribute to its biological activity. The tert-butyl group enhances lipophilicity, while the piperidine and pyrrolidine rings provide sites for interaction with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

| CAS Number | 135716-09-5 |

Biological Activity

Research indicates that derivatives of this compound exhibit moderate antibacterial and antifungal properties. The following sections summarize key findings related to its biological activities.

Antimicrobial Activity

Compounds structurally similar to this compound have been evaluated for their efficacy against various microorganisms. For instance, studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar piperidine structures demonstrated significant inhibition zones, suggesting their potential as therapeutic agents against bacterial infections.

Interaction Studies

Preliminary studies suggest that the compound interacts with biological systems through hydrogen bonding and hydrophobic interactions with target proteins. These interactions are critical in determining the compound's efficacy in various biological assays.

Mechanism of Action

The interaction of this compound with target proteins may involve:

- Hydrogen Bonding : Facilitating binding to active sites.

- Hydrophobic Interactions : Enhancing the stability of the ligand-receptor complex.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds regarding their biological activities:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Structure | Moderate antibacterial | Contains a hydrazine group |

| Tert-butyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | Structure | Antifungal activity | Hydroxyethyl substituent |

| Tert-butyl 4-(azetidin-3-YL)piperazine-1-carboxylate | Structure | Antimicrobial | Azetidine ring structure |

Q & A

What are the common synthetic routes for tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step pathways, leveraging tert-butyl carbamate protection and nucleophilic substitution. A plausible route includes:

Piperidine Functionalization: React N-Boc-4-piperidone with a pyrrolidine derivative under reductive amination conditions (e.g., NaBH3CN in MeOH) to introduce the pyrrolidinyl group .

Ethoxy-oxoethyl Introduction: Use a Michael addition or alkylation with ethyl bromoacetate in anhydrous THF, catalyzed by LDA or NaH, to append the 2-ethoxy-2-oxoethyl moiety .

Boc Deprotection (Optional): Remove the tert-butyloxycarbonyl (Boc) group using TFA in DCM for downstream modifications .

Key Parameters:

How is the compound characterized after synthesis?

Level: Basic

Methodological Answer:

Characterization employs spectroscopic and chromatographic techniques:

- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and substituent integration (e.g., pyrrolidinyl protons at δ 2.5–3.0 ppm; ethoxy group at δ 1.2–1.4 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C19H33N2O4: 353.2435) .

- HPLC/Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Note: Cross-validate with IR spectroscopy for carbonyl stretches (Boc C=O at ~1680 cm⁻¹; ester C=O at ~1720 cm⁻¹) .

What safety precautions are necessary when handling this compound?

Level: Basic

Methodological Answer:

Safety protocols align with tertiary amine and ester handling:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis; avoid inhalation of dust/aerosols .

- Spill Management: Absorb with inert material (e.g., sand), seal in containers, and dispose as hazardous waste .

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

How can conflicting spectroscopic data be resolved during structural elucidation?

Level: Advanced

Methodological Answer:

Conflicts often arise from stereochemical ambiguity or overlapping signals. Strategies include:

- 2D NMR (COSY, HSQC, HMBC): Resolve coupling networks and assign quaternary carbons (e.g., distinguish piperidine C-4 from pyrrolidinyl carbons) .

- X-ray Crystallography: If crystals form, use SHELXL for structure refinement (though limited by compound crystallinity) .

- Isotopic Labeling: Introduce deuterium at reactive sites (e.g., ethoxy group) to simplify splitting patterns .

Example: Overlapping δ 2.8–3.2 ppm signals (piperidine vs. pyrrolidinyl CH2) can be deconvoluted via DEPT-135 .

What strategies optimize the yield in multi-step syntheses of this compound?

Level: Advanced

Methodological Answer:

Yield optimization focuses on reaction kinetics and purification:

- Step 1 (Reductive Amination): Increase amine:ketone ratio (2:1) and extend reaction time to 24 hr for >80% conversion .

- Step 2 (Alkylation): Use DMF as a polar aprotic solvent at 60°C to enhance nucleophilicity .

- Workup: Employ column chromatography with gradient elution (hexane:EtOAc 8:1→4:1) to isolate intermediates .

Data-Driven Adjustments:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Step 2) | 60–70°C | ↑ 15–20% due to faster kinetics |

| Catalyst (Step 1) | NaBH(OAc)3 | ↑ selectivity vs. NaBH3CN |

How does the steric environment of the piperidine ring influence reactivity in further derivatizations?

Level: Advanced

Methodological Answer:

The 4,4-disubstituted piperidine creates steric hindrance, affecting:

- Nucleophilic Reactions: Bulky substituents slow SN2 reactions (e.g., Boc deprotection requires excess TFA and prolonged stirring) .

- Cross-Coupling: Suzuki-Miyaura reactions require PdCl2(dppf) with high temps (100°C) to overcome steric barriers .

- Enzymatic Interactions: In biological studies, the tert-butyl group may obstruct binding pockets, necessitating structural analogs .

Case Study: Ethoxy-oxoethyl derivatization at C-4 reduces accessibility to the piperidine nitrogen, favoring axial over equatorial attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.